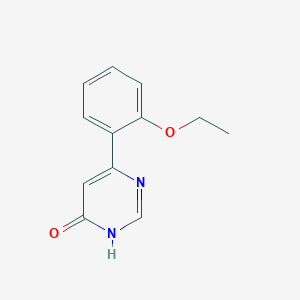
6-(2-Ethoxyphenyl)pyrimidin-4-ol
Overview
Description
6-(2-Ethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 6-(2-Ethoxyphenyl)pyrimidin-4-ol is C12H12N2O2. The molecular weight is 216.24 g/mol.Chemical Reactions Analysis
Pyrimidines, including 6-(2-Ethoxyphenyl)pyrimidin-4-ol, can undergo various chemical reactions. For instance, they can react with ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Scientific Research Applications
Anticancer Activity
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
- Methods of Application : The compounds were synthesized via the formation of pyrazol-3-one substrates. The synthesized compounds were then evaluated for in vitro cytotoxic activity .
- Results : The results showed that certain derivatives had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .
Antiviral Activity
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives, which are structurally similar to pyrimidin-4-ol derivatives, have been reported to possess antiviral activity .
- Methods of Application : Specific indole derivatives were prepared and tested for their antiviral activity .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
Free Radical Scavenging Activity
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized and evaluated for in vitro free radical scavenging activity .
- Methods of Application : The compounds were synthesized via the formation of pyrazol-3-one substrates. The synthesized compounds were then evaluated for in vitro free radical scavenging activity .
- Results : The results showed that certain derivatives had better inhibitory activity against free radicals .
Anti-Inflammatory Activity
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Pyrimidine derivatives have been reported to possess anti-inflammatory activity .
- Methods of Application : Specific pyrimidine derivatives were prepared and tested for their anti-inflammatory activity .
- Results : Numerous pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Immune-Induced Nitric Oxide Generation Inhibition
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
- Methods of Application : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
- Results : The results of this study are not specified in the source .
Anticancer Activity with 1,4-Disubstituted-1,2,3-Triazoles
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .
- Methods of Application : The selected synthesized compounds were tested for their in-vitro anticancer activity .
- Results : The results of this study are not specified in the source .
Safety And Hazards
While specific safety and hazard information for 6-(2-Ethoxyphenyl)pyrimidin-4-ol is not available, general safety measures for handling pyrimidines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Pyrimidines, including 6-(2-Ethoxyphenyl)pyrimidin-4-ol, have broad potential applications in various fields due to their interesting biological properties. They have been applied on a large scale in the medical and pharmaceutical fields . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
4-(2-ethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)10-7-12(15)14-8-13-10/h3-8H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPFJDLWOEYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)
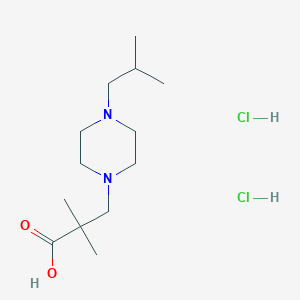
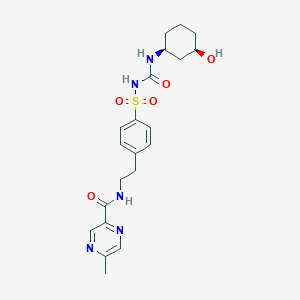
![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)
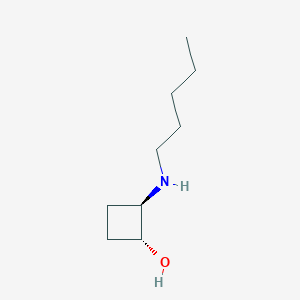
![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)
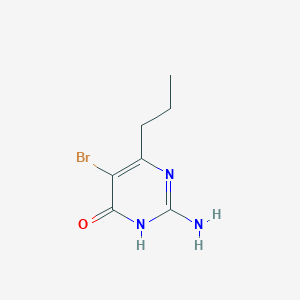
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
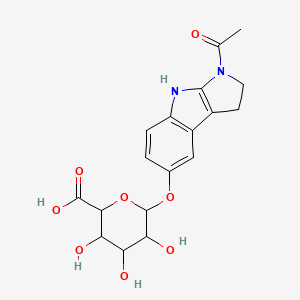

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)